4-(benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one
Description
This compound is a functionalized pyrrol-2-one derivative featuring:
- Benzofuran-2-carbonyl group at position 4, contributing to aromatic stacking and hydrogen-bonding interactions.
- 3-Hydroxy group, a critical hydrogen-bond donor/acceptor.
- Phenyl group at position 5, providing hydrophobic and π-π interactions.
Its molecular formula is C₂₃H₂₄N₂O₅ (exact mass: 408.42 g/mol), though variations exist depending on substituents (e.g., nitro or fluorophenyl groups increase molecular weight) .
Properties
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2-phenyl-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c28-23(20-16-18-8-4-5-9-19(18)32-20)21-22(17-6-2-1-3-7-17)27(25(30)24(21)29)11-10-26-12-14-31-15-13-26/h1-9,16,22,29H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKBOVKVBMQDJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential in pharmacological applications. This compound, characterized by its unique structural features, including a benzofuran moiety and a pyrrole derivative, has been investigated for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of 462.49 g/mol. The structure consists of multiple functional groups that contribute to its bioactivity:
| Component | Description |
|---|---|
| Benzofuran Moiety | Contributes to the compound's pharmacological profile |
| Carbonyl Group | Enhances reactivity and potential interactions |
| Hydroxyl Group | May participate in hydrogen bonding |
| Morpholino Group | Increases solubility and bioavailability |
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. The mechanism often involves the inhibition of specific oncogenic pathways, particularly those involving TRIB2 or YAP proteins, which are crucial in tumor progression and metastasis. These compounds have shown promise in preclinical models for treating various cancers, including breast and liver cancers .
Antimicrobial Properties
The compound has also been tested for its antimicrobial efficacy. In vitro studies have demonstrated activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this pyrrole derivative have shown potent antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be significantly lower than those of standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines in cellular models, which could be beneficial in treating inflammatory diseases such as arthritis and other autoimmune conditions.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Anticancer Study : A study involving human cancer cell lines demonstrated that treatment with the compound resulted in reduced cell viability and induced apoptosis in cancer cells. The IC50 values were significantly lower than those observed for conventional chemotherapeutics .
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound exhibited superior activity against resistant strains of bacteria, showcasing its potential as an alternative treatment option in antibiotic-resistant infections .
- Inflammatory Response Modulation : In animal models of inflammation, administration of the compound led to decreased levels of inflammatory markers and improved clinical scores related to inflammation severity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural variations and their implications:
Key Research Findings
- Morpholinoethyl Significance: This substituent is recurrent in bioactive pyrrol-2-ones, likely due to its dual role in solubility and target engagement (e.g., kinase or receptor binding) .
- Benzofuran vs. Furan Carbonyl : Benzofuran’s extended aromatic system improves binding affinity over furan in certain assays .
- 3-Hydroxy Group : Essential for hydrogen-bonding interactions; methylation or removal abolishes activity in related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
